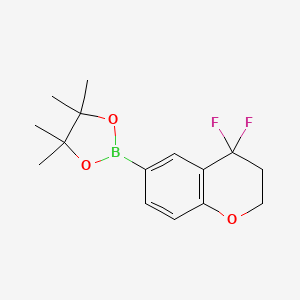

2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a 4,4-difluorochroman moiety linked to a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is structurally characterized by:

- Core structure: The pinacol boronate group provides stability and reactivity for cross-coupling reactions, such as Suzuki-Miyaura couplings.

- Molecular formula: Presumed to be C₁₅H₁₉B₂F₂O₃ (based on analogs like 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman, C₁₅H₂₁BO₃ ), with fluorine atoms contributing to a higher molecular weight and altered physicochemical properties.

Propiedades

Fórmula molecular |

C15H19BF2O3 |

|---|---|

Peso molecular |

296.12 g/mol |

Nombre IUPAC |

2-(4,4-difluoro-2,3-dihydrochromen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H19BF2O3/c1-13(2)14(3,4)21-16(20-13)10-5-6-12-11(9-10)15(17,18)7-8-19-12/h5-6,9H,7-8H2,1-4H3 |

Clave InChI |

CIMCTJPZDPPQEN-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCC3(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

Introduction of Difluoromethyl Groups: The difluoromethyl groups can be introduced via electrophilic fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Formation of the Dioxaborolane Moiety: The final step involves the reaction of the chroman derivative with a boronic acid or boronic ester under conditions that promote the formation of the dioxaborolane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Palladium catalysts are typically used in Suzuki-Miyaura reactions, with bases like potassium carbonate (K2CO3) in solvents such as ethanol or water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions yield biaryl compounds, which are valuable in pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: May be explored for its potential in drug discovery and development.

Industry: Utilized in the production of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of 2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The chroman ring system may also contribute to the compound’s reactivity and stability.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Key Differences

Stability and Handling

- Storage : Like analogs, the target compound should be stored under inert conditions (N₂/Ar) to prevent hydrolysis .

Actividad Biológica

2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1154741-11-3) is a synthetic compound that belongs to the class of dioxaborolanes. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H19BF2O

- Molecular Weight : 296.12 g/mol

- Structure : The compound features a dioxaborolane core with a difluorochroman substituent, which is significant for its biological interactions.

The biological activity of 2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is largely attributed to its ability to interact with biological targets through boron coordination. Boron-containing compounds are known to exhibit unique reactivity due to the electron-deficient nature of boron. This property allows them to participate in various biochemical processes.

Key Mechanisms:

- Enzyme Inhibition : Dioxaborolanes can inhibit enzymes by forming reversible covalent bonds with catalytic residues. This mechanism is particularly relevant in targeting proteases and kinases.

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals or chelating metal ions that catalyze oxidative stress.

- Cell Signaling Modulation : It may influence cell signaling pathways by acting as a ligand for specific receptors or by modulating the activity of signaling proteins.

Anticancer Activity

Recent studies have explored the anticancer potential of 2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |

Case Studies

- Study on MCF-7 Cells : A study reported that treatment with 2-(4,4-Difluorochroman-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane led to increased levels of reactive oxygen species (ROS), promoting apoptosis in MCF-7 cells through mitochondrial pathways.

- In Vivo Efficacy : In animal models of lung cancer (A549 xenografts), administration of the compound resulted in significant tumor reduction compared to controls. Histological analysis indicated enhanced apoptosis and reduced proliferation markers in treated tissues.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue affinity due to lipophilicity from the difluorochroman moiety.

- Metabolism : Likely metabolized via hepatic pathways; further studies are needed to elucidate specific metabolic routes.

- Excretion : Primarily excreted via urine as metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.